molecular formula C19H24N4O2 B3816853 2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B3816853
M. Wt: 340.4 g/mol
InChI Key: XBHFNKDIYOGFFA-UHFFFAOYSA-N
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Description

2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and an isoquinoline ring, both of which are known for their significant roles in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the isoquinoline ring. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Isoquinoline Ring: This involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Coupling of the Two Rings: The final step involves coupling the pyrazole and isoquinoline rings through a carbonylation reaction, often using a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to reduce reaction times and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

    Oxidation: Corresponding oxides and ketones

    Reduction: Hydrogenated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-isopropylpyrazole
  • 3,4-dihydroisoquinoline derivatives
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

Compared to similar compounds, 2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide stands out due to its unique combination of the pyrazole and isoquinoline rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug design and material science.

Properties

IUPAC Name

2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-12(2)8-15-10-17(22(3)21-15)19(25)23-11-14-7-5-4-6-13(14)9-16(23)18(20)24/h4-7,10,12,16H,8-9,11H2,1-3H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHFNKDIYOGFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 2
2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 3
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2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 4
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2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 5
2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 6
2-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

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